2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines an imidazole ring with a chlorophenyl group, linked via a thioether bond to an acetamide moiety substituted with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-(3-chlorophenyl)-1H-imidazole, which is then subjected to a thioetherification reaction with an appropriate thiol reagent. The resulting intermediate is further reacted with 4-ethoxyphenylacetyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. These methods enhance the efficiency and reproducibility of the synthesis, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, altering their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- 2-((1-(2-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- 2-((1-(3-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide exhibits unique reactivity due to the specific positioning of the chlorophenyl and ethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-25-17-8-6-15(7-9-17)22-18(24)13-26-19-21-10-11-23(19)16-5-3-4-14(20)12-16/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIIVQRCQBKEMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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